Benzothiazolinone (BIT) Broad-Spectrum Antifungal Potency vs. Phytopathogens
In a comparative in vitro study of isothiazolinone drugs against six phytopathogenic fungi, 1,2-Benzisothiazolin-3(2H)-one (BIT) demonstrated broad-spectrum fungicidal activity, achieving 100% inhibition against P. capsici at 100 µg/mL. This is a direct head-to-head comparison, as it outperformed structurally similar analogs like 2-Methyl-1,2-benzothiazol-3(2H)-one (54.07% inhibition) and the core biocide 2-Methyl-4-isothiazolin-3-one (MIT, 42.64% inhibition) against the same pathogen under identical conditions [1].
| Evidence Dimension | In vitro antifungal activity (Inhibition rate at 100 µg/mL) |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | 2-Methyl-1,2-benzothiazol-3(2H)-one: 54.07%; 2-Methyl-4-isothiazolin-3-one (MIT): 42.64% |
| Quantified Difference | 45.93 percentage points higher than the 2-methyl analog; 57.36 percentage points higher than MIT |
| Conditions | In vitro assay against P. capsici at a concentration of 100 µg/mL |
Why This Matters
This data demonstrates that BIT is not a generic isothiazolinone; it provides superior efficacy against P. capsici, a critical soilborne pathogen, making it a more effective choice for agricultural fungicide formulations than its direct analogs.
- [1] Table 6. In vitro antifungal activities (inhibition rate/%) of the isothiazolinone drugs against phytopathogenic fungi. The Journal of Antibiotics (2023). View Source
